molecular formula C8H14O3 B2828281 1-Ethoxycyclopentane-1-carboxylic acid CAS No. 17860-33-2

1-Ethoxycyclopentane-1-carboxylic acid

Cat. No.: B2828281
CAS No.: 17860-33-2
M. Wt: 158.197
InChI Key: SQLZMYBFTVCTMQ-UHFFFAOYSA-N
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Description

1-Ethoxycyclopentane-1-carboxylic acid is an organic compound with the molecular formula C8H14O3. It is a carboxylic acid derivative featuring a cyclopentane ring substituted with an ethoxy group and a carboxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Mechanism of Action

Target of Action

It is structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to be a precursor of the plant hormone ethylene . Therefore, it’s possible that 1-Ethoxycyclopentane-1-carboxylic acid may interact with similar targets or pathways.

Mode of Action

ACC is converted into ethylene by ACC oxidase (ACO), a key enzyme in the ethylene biosynthesis pathway . If this compound follows a similar pathway, it could potentially influence the production of ethylene in plants.

Biochemical Pathways

Acc, a structurally similar compound, is involved in the ethylene biosynthesis pathway . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses in plants . If this compound affects similar pathways, it could have significant impacts on plant development and stress responses.

Result of Action

If it influences the ethylene biosynthesis pathway similar to acc, it could potentially affect a wide range of developmental processes and stress responses in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxycyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 1-ethoxycyclopentanol using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). Another method includes the carboxylation of a Grignard reagent derived from 1-ethoxycyclopentyl bromide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the hydrolysis of 1-ethoxycyclopentyl nitrile under acidic or basic conditions. This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form 1-ethoxycyclopentanone.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol, yielding 1-ethoxycyclopentanol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: 1-Ethoxycyclopentanone.

    Reduction: 1-Ethoxycyclopentanol.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

1-Ethoxycyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving carboxylic acids.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Cyclopentane-1-carboxylic acid: Lacks the ethoxy group, resulting in different reactivity and properties.

    1-Methoxycyclopentane-1-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in chemical behavior.

    1-Ethoxycyclohexane-1-carboxylic acid: Contains a cyclohexane ring, which affects its steric and electronic properties.

Uniqueness: 1-Ethoxycyclopentane-1-carboxylic acid is unique due to the presence of both an ethoxy group and a carboxyl group on a cyclopentane ring. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-ethoxycyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(7(9)10)5-3-4-6-8/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLZMYBFTVCTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17860-33-2
Record name 1-ethoxycyclopentane-1-carboxylic acid
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